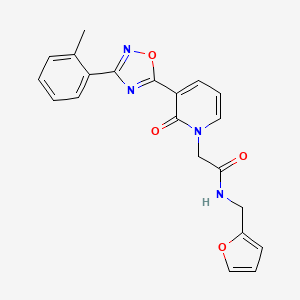

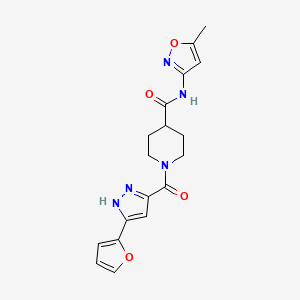

3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as compound 1, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.

Applications De Recherche Scientifique

Arylamides Hybrids as PET Radiotracers Development Tools

A study discusses the synthesis of arylamides hybrids from high-affinity σ2 receptor ligands, aiming to develop positron emission tomography (PET) radiotracers for tumor diagnosis. These compounds showed excellent selectivity for the σ2 receptor, which is significant for imaging tumors. However, the interaction with P-glycoprotein (P-gp) may limit their use in tumors overexpressing P-gp, making compound 15a, with moderate P-gp interaction, a notable candidate for further development (Abate et al., 2011).

Synthesis and Binding Studies of Benzamide Analogs

Another paper details the synthesis and in vitro binding studies of benzamide analogs to sigma-2 (σ2) receptors, highlighting their potential use in imaging solid tumors with PET. Specifically, compounds [18F]3c and [18F]3f demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in mice, suggesting their viability for imaging the σ2 receptor status in solid tumors (Tu et al., 2007).

Improving Photoelectric Conversion in Solar Cells

Research into carboxylated cyanine dyes for dye-sensitized solar cells (DSSCs) relates to the broader chemical family of the compound . These studies aim to improve photoelectric conversion efficiency by exploring new sensitizers, suggesting potential applications of related compounds in renewable energy technologies (Wu et al., 2009).

Tetrahydroquinolines Synthesis via Catalysis

A method for synthesizing multisubstituted tetrahydroquinolines using N-[2-(3-oxo-3-phenylprop-1-enyl)phenyl]benzamide derivatives and quaternary ammonium salt as a catalyst was developed. This efficient approach to producing densely substituted tetrahydroquinoline derivatives underscores the compound's relevance in synthetic organic chemistry (Zhang et al., 2014).

Crystal and Molecular Structures Analysis

The crystal, molecular, and electronic structures of N-hydroxyamide of a related compound were determined using X-ray crystallography and quantum chemical modeling. This research provides insight into the structural and spectroscopic characteristics of compounds with antifungal activity, indicating the potential for similar studies on "3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" (Davydov et al., 2019).

Propriétés

IUPAC Name |

3,5-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-4-9-23-19-7-6-18(13-16(19)5-8-20(23)24)22-21(25)17-11-14(2)10-15(3)12-17/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMBOKANRUFHGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2632369.png)

![3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride](/img/structure/B2632372.png)

![3-benzyl-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2632373.png)

![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2632375.png)

![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2632377.png)

![N-(2,4-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2632379.png)

![(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2632383.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2632385.png)

![2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]cyclohexane-1,3-dione](/img/structure/B2632387.png)